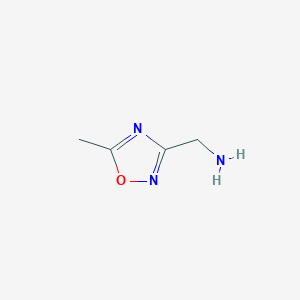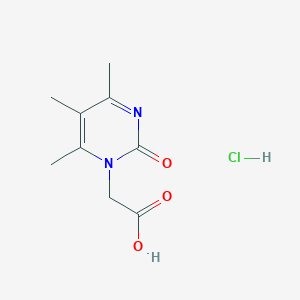![molecular formula C14H15ClN2O2S B1389880 Benzenesulfonamide, 4-amino-N-[(4-chlorophenyl)methyl]-N-methyl- CAS No. 1199215-55-8](/img/structure/B1389880.png)
Benzenesulfonamide, 4-amino-N-[(4-chlorophenyl)methyl]-N-methyl-
Descripción general
Descripción
Benzenesulfonamide, 4-amino-N-[(4-chlorophenyl)methyl]-N-methyl- is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a sulfonamide group attached to a benzene ring, with additional substituents including an amino group, a chlorophenylmethyl group, and a methyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4-amino-N-[(4-chlorophenyl)methyl]-N-methyl- typically involves the following steps:
N-alkylation of primary amines: This step involves the reaction of a primary amine with an alkyl halide in the presence of a base to form a secondary amine.
Sulfonamide formation: The secondary amine is then reacted with a sulfonyl chloride to form the sulfonamide group.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as palladium or nickel may be used to enhance reaction rates and yields. The use of solvents like dimethylformamide or dichloromethane can also aid in the solubilization of reactants and products.
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonamide, 4-amino-N-[(4-chlorophenyl)methyl]-N-methyl- can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The chlorophenylmethyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzenesulfonamide, 4-amino-N-[(4-chlorophenyl)methyl]-N-methyl- has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of antimicrobial agents.
Biological Studies: The compound is studied for its potential effects on enzyme inhibition and protein binding.
Industrial Applications: It is used in the production of dyes and pigments due to its stable chemical structure.
Mecanismo De Acción
The mechanism of action of Benzenesulfonamide, 4-amino-N-[(4-chlorophenyl)methyl]-N-methyl- involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound can exert antimicrobial effects. Additionally, the chlorophenylmethyl group can enhance binding affinity to specific protein targets, leading to increased potency.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(4-methoxyphenyl)amino]methyl-N,N-dimethylaniline
- 2-methoxy-5-[(phenylamino)methyl]phenol
- N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide
Uniqueness
Benzenesulfonamide, 4-amino-N-[(4-chlorophenyl)methyl]-N-methyl- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorophenylmethyl group enhances its binding affinity to biological targets, while the sulfonamide group provides antimicrobial properties.
Propiedades
IUPAC Name |
4-amino-N-[(4-chlorophenyl)methyl]-N-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2S/c1-17(10-11-2-4-12(15)5-3-11)20(18,19)14-8-6-13(16)7-9-14/h2-9H,10,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USWNPQPIDCRLDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701180955 | |
| Record name | 4-Amino-N-[(4-chlorophenyl)methyl]-N-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701180955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1199215-55-8 | |
| Record name | 4-Amino-N-[(4-chlorophenyl)methyl]-N-methylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1199215-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-N-[(4-chlorophenyl)methyl]-N-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701180955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1389799.png)
![2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carboxylic acid](/img/structure/B1389800.png)
![5-[3-(Trifluoromethoxy)phenoxy]pyrazine-2-carboxylic acid](/img/structure/B1389801.png)
![[2-(4-Ethylmorpholin-2-yl)ethyl]methylamine](/img/structure/B1389803.png)
![tert-Butyl [2-({2-amino-4-[(cyclopentylamino)carbonyl]phenyl}amino)ethyl]carbamate](/img/structure/B1389804.png)
![3-(1,3-benzodioxol-5-ylmethyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one](/img/structure/B1389805.png)
![2-Bromo-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-phenyl]acetamide](/img/structure/B1389810.png)
![2-Bromo-N-(4-{[cyclohexyl(methyl)amino]-sulfonyl}phenyl)acetamide](/img/structure/B1389811.png)
![Pentyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]-acetate](/img/structure/B1389812.png)
![2-Bromo-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]-acetamide](/img/structure/B1389813.png)



